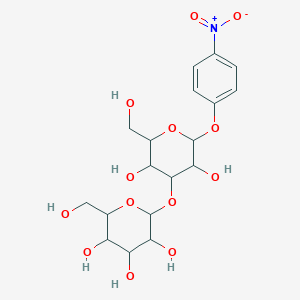

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Description

4-Nitrophenyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 93979-06-7) is a synthetic glycoside comprising a disaccharide backbone where a mannose residue is linked via a 1→3 glycosidic bond to another mannose unit, which is further attached to a 4-nitrophenyl aglycone. This compound is widely used as a chromogenic substrate in enzymatic assays, particularly for studying α-mannosidases and glycosyltransferases. The 4-nitrophenyl group enables spectrophotometric detection of enzymatic hydrolysis through the release of yellow 4-nitrophenol (λmax = 400–405 nm) .

Properties

IUPAC Name |

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,3-O-Isopropylidene Protection

A breakthrough in regioselectivity was achieved by direct 2,3-O-isopropylidenation of α-D-mannopyranosides. Treatment with 2-methoxypropene and TsOH·H₂O at 70°C provided 2,3-O-isopropylidene derivatives in 80–90% yields. This method avoids multi-step protection schemes and enables selective functionalization at the 3-O position.

Example :

Benzyl and Benzylidene Groups

Methyl 2-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (9 ) was used as an acceptor in syntheses reported by Chowdhary et al. (1986). The benzyl group at C2 and benzylidene at C4/C6 directed glycosylation to C3, with subsequent deprotection via hydrogenolysis or acidic hydrolysis.

Deprotection :

Comparative Analysis of Synthetic Routes

Challenges and Optimizations

-

Regioselectivity : Competing glycosylation at C2 or C6 necessitates rigorous protecting group strategies.

-

Anomeric Control : Use of participating protecting groups (e.g., acetyl) ensures α-configuration.

-

Scalability : Trichloroacetimidate methods offer superior yields but require anhydrous conditions .

Chemical Reactions Analysis

Glycosylation Reactions

The 6-OH position of the terminal mannose unit is reactive toward further glycosylation:

-

Example : Coupling with 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate (4 ) under TMSOTf catalysis forms a trisaccharide .

-

Key Observations :

Hydrolysis and Degradation

The nitrophenyl glycosidic bond is susceptible to acid- or enzyme-catalyzed hydrolysis:

-

Acid Hydrolysis :

-

Enzymatic Hydrolysis :

Protection/Deprotection Strategies

Selective protection of hydroxyl groups enables further functionalization:

-

Benzoylation :

-

Isopropylidenation :

Oxidation and Derivatization

Primary hydroxyl groups (e.g., C6-OH) can be oxidized or functionalized:

-

TEMPO Oxidation :

-

Converts C6-OH to a carboxylic acid in aqueous NaOCl/NaBr, enabling conjugation or further reactivity.

-

-

Reductive Amination :

-

Reacts with amines in the presence of NaBHCN to form stable glycosylamine derivatives.

-

Comparative Reactivity Table

Scientific Research Applications

Overview

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a synthetic glycoside compound commonly used in scientific research, particularly in enzymatic studies. Its unique structure, which includes a 4-nitrophenyl group attached to a disaccharide made of two alpha-D-mannopyranosyl units, allows it to serve as an effective substrate for various biochemical applications.

Enzymology

This compound is primarily utilized as a substrate in enzymatic assays:

- Alpha-Mannosidase Activity Assays : This compound is employed to study the kinetics and inhibition of alpha-mannosidase, an enzyme crucial for the hydrolysis of glycosidic bonds in mannose-containing oligosaccharides. The hydrolysis of this substrate releases 4-nitrophenol, which can be quantitatively measured, allowing researchers to determine enzyme activity and inhibition profiles .

Biochemistry

In biochemical research, this glycoside plays a significant role in:

- Glycoprotein Metabolism Studies : It aids in understanding the metabolic pathways involving glycoproteins and their glycosylation processes. By using this compound, researchers can elucidate the roles of various glycosidases and their impact on cellular functions .

Industrial Biotechnology

The compound is also relevant in industrial applications:

- Enzyme-Based Assays : It is utilized in developing assays for enzyme activity that can be applied in various biotechnological processes, including diagnostics and therapeutic developments .

Uniqueness

The disaccharide structure of this compound distinguishes it from simpler monosaccharide derivatives, making it a more complex substrate for studying alpha-mannosidase activity .

Case Studies and Research Findings

Recent studies have highlighted the importance of mannopyranosides in drug development:

- A study demonstrated that derivatives of methyl α-d-mannopyranoside exhibited significant antimicrobial properties against various bacterial strains, showcasing the potential utility of mannopyranosides in therapeutic applications . While not directly involving this compound, these findings underscore the relevance of mannose-based compounds in medicinal chemistry.

Mechanism of Action

The mechanism by which 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways and cellular processes.

Molecular Targets and Pathways:

Enzymes: The compound can interact with glycosidases and glycosyltransferases, influencing their activity.

Pathways: It can modulate signaling pathways related to carbohydrate metabolism and cell surface recognition.

Comparison with Similar Compounds

Variation in Glycosidic Linkage Positions

The position of glycosidic linkages significantly impacts biological activity and enzyme specificity:

- 4-Nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside (M2, CAS 68462-57-7): Features a 1→2 linkage. Studies show biphasic binding kinetics with concanavalin A (ConA), indicating multiple binding modes due to interactions with both mannose residues . In contrast, the 3-O-linked analog lacks this biphasic behavior, highlighting the role of linkage position in lectin recognition.

- Methyl 3-O-α-D-mannopyranosyl-α-D-mannopyranoside: Exhibits conformational flexibility in solution, as shown by vacuum UV CD spectroscopy. The disaccharide’s linkage adopts multiple conformations, averaging to a net zero contribution in solution, unlike rigid crystalline states .

Substitution Patterns and Branching

- 4-Nitrophenyl 3,4,6-Tri-O-(α-D-mannopyranosyl)-β-D-mannopyranoside: A trisaccharide derivative with mannose residues at positions 3, 4, and 5. Its higher molecular weight (MW ≈ 1301.26) and branched structure enhance specificity for enzymes like mannanases, unlike the simpler disaccharide .

- Methyl 3,6-Di-O-α-D-mannopyranosyl-α-D-mannopyranoside: Synthesized via Helferich glycosylation, this compound serves as a model for studying branched oligosaccharides in glycoprotein biosynthesis. Its 3,6-di-O-substitution contrasts with the mono-substituted target compound, affecting solubility and enzyme accessibility .

Aglycone Modifications

The aglycone moiety influences applications:

- 8-(Methoxycarbonyl)octyl 3,6-Di-O-α-D-mannopyranosyl-α-D-mannopyranoside: Contains a hydrophobic octyl chain, enabling its incorporation into liposomes for drug delivery studies. The 4-nitrophenyl analog, however, is tailored for enzymatic assays due to its chromogenic properties .

- 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-4,6-O-cyclohexylidene-β-D-mannopyranoside (CAS 1041195-59-8): Acetyl and cyclohexylidene protecting groups enhance stability during synthesis but require deprotection for enzymatic activity assays .

Enzyme Substrate Profiling

- Glycosidase Activity: The target compound’s 4-nitrophenyl group allows real-time monitoring of α-mannosidase activity, critical for diagnosing lysosomal storage disorders .

- Lectin Binding : M2 (2-O-linked) shows unique biphasic binding to ConA, whereas the 3-O-linked analog is less effective, underscoring the importance of linkage position in carbohydrate-lectin interactions .

Drug Development Tools

- Neoglycoconjugates : Octyl derivatives () are conjugated to fluorochromes or phospholipids for studying cell-surface lectins or designing targeted liposomes.

- Inhibitor Screening : Protected analogs (e.g., cyclohexylidene derivatives) serve as stable substrates for high-throughput inhibitor screening .

Comparative Data Table

| Compound Name (CAS) | Substituent Positions | Aglycone | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 4-Nitrophenyl 3-O-α-D-mannopyranosyl-α-D-mannopyranoside (93979-06-7) | 3-O | 4-Nitrophenyl | 463.39 | Glycosidase assays, enzyme kinetics |

| 4-Nitrophenyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside (68462-57-7) | 2-O | 4-Nitrophenyl | ~463 | Lectin binding studies, conformational analysis |

| Methyl 3,6-Di-O-α-D-mannopyranosyl-α-D-mannopyranoside | 3-O, 6-O | Methyl | ~662 | Glycoprotein biosynthesis models |

| 8-(Methoxycarbonyl)octyl 3,6-Di-O-α-D-mannopyranosyl-α-D-mannopyranoside | 3-O, 6-O | Octyl | ~974 | Neoglycoconjugates, liposome engineering |

| 4-Nitrophenyl 3,4,6-Tri-O-α-D-mannopyranosyl-β-D-mannopyranoside | 3-O, 4-O, 6-O | 4-Nitrophenyl | ~1301.26 | Complex enzyme-substrate interactions |

Biological Activity

4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a glycosylated compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group and two alpha-D-mannopyranosyl units. Understanding its biological activity is essential for exploring its applications in pharmacology and biochemistry.

- Molecular Formula : C18H25NO13

- Molecular Weight : 463.39 g/mol

- CAS Number : 93979-06-7

- IUPAC Name : (2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its interactions with enzymes and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of research involves the compound's role as an inhibitor of glycosidases. It has been shown to inhibit both alpha-glucosidase and beta-galactosidase activities. In a study comparing various glycosidase inhibitors, the compound exhibited significant inhibitory effects with a Ki value comparable to that of known inhibitors like 1-deoxynojirimycin .

Glycoprotein Interactions

The compound's ability to bind to lectins such as concanavalin A (Con A) has been documented. This interaction is significant as it suggests potential applications in targeted drug delivery systems and cancer therapies. The binding affinity is influenced by the structural characteristics of the glycosides present in the compound .

Case Study 1: Anticancer Potential

In a study focusing on mannose receptor-mediated delivery systems, derivatives of mannose-containing compounds showed selective uptake in cancer cells overexpressing the mannose receptor. This suggests that compounds like this compound could be utilized for targeted photodynamic therapy (PDT), enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Glycosidase Inhibition

Another investigation assessed the inhibitory effects of various glycosides on glycosidases from different sources. The results indicated that compounds with higher mannose content exhibited greater inhibitory potency. This reinforces the idea that structural modifications can significantly impact biological activity and enzyme interactions .

Research Findings

Recent findings have highlighted several key aspects of the biological activity of this compound:

- Selectivity : The selectivity of inhibition varies based on the structure of the glycoside; compounds with mixed O-glycosides displayed unique inhibition profiles compared to those with solely O-mannosides or O-glucosides .

- Mechanism of Action : The mechanism underlying enzyme inhibition appears to involve competitive binding at the active site of glycosidases, which is crucial for understanding how to design more effective inhibitors .

- Therapeutic Applications : Given its ability to inhibit specific enzymes and target cancer cells through receptor-mediated endocytosis, this compound holds promise for developing novel therapeutic agents targeting metabolic disorders and cancers .

Q & A

Basic: What methodologies are recommended for synthesizing 4-nitrophenyl glycosides with complex mannose linkages?

The synthesis of 4-nitrophenyl mannosides typically involves regioselective protection/deprotection strategies and glycosylation reactions. For example:

- Protecting groups : Benzyl (Bn), benzylidene, and tert-butyldimethylsilyl (TBS) groups are used to shield hydroxyls during glycosylation. BuSnO and BuNBr catalyze selective benzylation under anhydrous conditions .

- Glycosylation : Thioglycoside donors (e.g., phenyl 1-thio-α-D-mannopyranoside derivatives) activated by N-iodosuccinimide (NIS) and AgOTf enable stereospecific α-linkage formation .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 → 1:4) separates intermediates, validated by NMR and MS .

Basic: How is structural confirmation achieved for mannose-containing oligosaccharides?

- 1H/13C NMR : Anomeric protons (δ 4.8–5.5 ppm) and carbons (δ 95–110 ppm) confirm α/β configurations. For example, α-linked mannose shows ~1–2 Hz .

- 31P NMR : Phosphono derivatives (e.g., 2-aminoethylphosphono groups) exhibit δ 0–5 ppm, aiding in tracking phosphorylation .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+Na]) with <5 ppm error .

Basic: How is this compound utilized in enzyme activity assays?

4-Nitrophenyl mannosides serve as chromogenic substrates for glycosidases (e.g., α-mannosidases):

- Kinetic assays : Hydrolysis releases 4-nitrophenol, quantified spectrophotometrically at 400 nm (ε = 18,300 Mcm) .

- Specificity screening : Modifications at the 3-O position distinguish exo- vs. endo-mannosidases .

Advanced: What experimental challenges arise in synthesizing 3-O-mannosides, and how are they addressed?

- Regioselectivity : Competing 2-O or 4-O glycosylation can occur. Using bulky protecting groups (e.g., TBS at C4/C6) directs reactivity to C3 .

- Anomeric control : Thioglycoside donors with AgOTf favor α-configuration, while trichloroacetimidates may yield β-products .

- Side reactions : Over-benzylation or premature deprotection is mitigated by optimizing reaction time (e.g., 50 min at −30°C) and stoichiometry .

Advanced: How to resolve contradictory NMR data for mannoside derivatives?

- Anomeric effects : Axial C1 substituents deshield adjacent protons. For example, 3-O-mannosylation shifts C3 from δ 70 to δ 75–80 ppm due to steric strain .

- Solvent artifacts : DO exchangeable protons (e.g., OH groups) are suppressed in DMSO-d but visible in CDCl. Use mixed solvents for full assignment .

Advanced: How to probe enzyme specificity using modified 4-nitrophenyl substrates?

- Linkage analogs : Compare hydrolysis rates of 3-O- vs. 6-O-mannosides to identify binding pocket preferences .

- Inhibitor co-assays : Introduce competing substrates (e.g., p-nitrophenyl α-maltoside) to test active-site occupancy .

Advanced: What isotopic labeling strategies track mannosyl transfer in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.